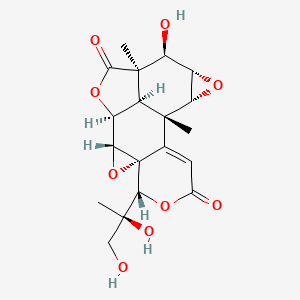

Podolactone B

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

26804-82-0 |

|---|---|

Molekularformel |

C19H22O9 |

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-5-[(2R)-1,2-dihydroxypropan-2-yl]-14-hydroxy-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione |

InChI |

InChI=1S/C19H22O9/c1-16(24,5-20)14-19-6(4-7(21)25-14)17(2)10-8(13(19)28-19)27-15(23)18(10,3)11(22)9-12(17)26-9/h4,8-14,20,22,24H,5H2,1-3H3/t8-,9-,10+,11-,12-,13+,14+,16+,17+,18+,19-/m0/s1 |

InChI-Schlüssel |

LCHSSOYHOCFOEO-AXEBLSJMSA-N |

SMILES |

CC12C3C(C4C5(O4)C(OC(=O)C=C5C3(C6C(C1O)O6)C)C(C)(CO)O)OC2=O |

Isomerische SMILES |

C[C@@]12[C@@H]3[C@@H]([C@@H]4[C@]5(O4)[C@H](OC(=O)C=C5[C@]3([C@@H]6[C@H]([C@@H]1O)O6)C)[C@@](C)(CO)O)OC2=O |

Kanonische SMILES |

CC12C3C(C4C5(O4)C(OC(=O)C=C5C3(C6C(C1O)O6)C)C(C)(CO)O)OC2=O |

Synonyme |

podolactone A podolactone B podolactone D |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Investigations of Podolactone B

Plant Sources and Isolation Methodologies for Podolactone B

Podocarpus Species as Primary Biological Sources

This compound, along with other related podolactones, is predominantly found in plants belonging to the genus Podocarpus. researchgate.netrbge.org.uk These coniferous trees and shrubs, distributed across various parts of the world, are the primary biological sources of this class of compounds. researchgate.netrbge.org.uk Species such as Podocarpus nagi and Podocarpus neriifolius have been identified as significant producers of podolactones. researchgate.netresearchgate.net The roots, leaves, and fruits of these plants have been utilized in traditional medicine, and modern phytochemical investigations have revealed the presence of a diverse array of norditerpenoid dilactones, including this compound. researchgate.netdergipark.org.tr These compounds are considered chemical markers for the Podocarpus genus.

Fungal Origin and Isolation from Filamentous Fungi

Interestingly, this compound and its structural analogs are not exclusive to the plant kingdom. They have also been isolated from filamentous fungi. researchgate.netresearchgate.net The discovery of these complex molecules in fungi suggests an independent evolutionary origin of their biosynthetic pathways. researchgate.net Fungi such as Oidiodendron truncatum have been found to produce related norditerpene lactones. researchgate.net The ability to cultivate these fungi in controlled laboratory settings offers a potential alternative to the extraction from plant sources, which can be limited by geographical distribution and slow growth rates. researchgate.net

Bioactivity-Guided Fractionation and Isolation Strategies

The isolation of this compound from its natural sources typically employs a strategy known as bioactivity-guided fractionation. nih.govmdpi.commdpi.com This process begins with a crude extract of the plant or fungal material, which is then separated into various fractions based on polarity using chromatographic techniques. nih.gov Each fraction is tested for a specific biological activity, such as cytotoxicity against cancer cell lines. nih.govresearchgate.net The most active fractions are then subjected to further rounds of separation and purification using methods like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds responsible for the observed activity. nih.govmdpi.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to elucidate the chemical structure of the isolated compounds, leading to the identification of molecules like this compound. nih.gov

Proposed Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound, a complex tetracyclic diterpenoid, involves a series of intricate enzymatic reactions. While the complete pathway is still under investigation, research has shed light on the likely precursors and key transformations.

Elucidation of Key Enzymatic Transformations

The biosynthesis of terpenoids, including this compound, generally starts from the universal precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govlibretexts.org In plants, these precursors can be synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov These five-carbon units are sequentially added to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, geranylgeranyl diphosphate (GGPP), the 20-carbon precursor for diterpenoids.

The formation of the characteristic polycyclic structure of this compound from the linear GGPP precursor is catalyzed by a class of enzymes known as terpene cyclases. nih.gov These enzymes facilitate complex cyclization cascades, often involving carbocationic intermediates, to generate the core ring system. nih.gov Subsequent modifications, such as oxidations, hydroxylations, and lactone ring formations, are carried out by other enzymes, including cytochrome P450 monooxygenases and dehydrogenases, to yield the final structure of this compound. nih.gov The formation of the α-pyrone and γ-lactone moieties are critical steps in the biosynthesis of this class of compounds.

Comparative Biosynthesis in Different Biological Systems (Plant vs. Fungal)

The existence of this compound and related compounds in both plants and fungi raises intriguing questions about the evolution of their biosynthetic pathways. researchgate.net While the fundamental building blocks (IPP and DMAPP) are common to both kingdoms, the specific enzymes and the sequence of reactions may differ. nih.gov

In plants, the biosynthesis is a well-integrated part of the plant's secondary metabolism, often localized in specific tissues or organelles. nih.gov In contrast, fungal biosynthesis of terpenoids is also a well-established field of study. Fungi are known to possess a diverse array of terpene cyclases and modifying enzymes, often clustered together in gene clusters. nih.gov

Comparative genomic and transcriptomic analyses of Podocarpus species and podolactone-producing fungi can provide valuable insights into the convergent or divergent evolution of these biosynthetic pathways. nih.gov For instance, transcriptome sequencing can help identify the genes encoding the enzymes involved in the synthesis of these specialized metabolites in both plant and fungal systems. nih.gov Understanding these differences could be crucial for biotechnological approaches aimed at producing this compound and other valuable norditerpenoids in heterologous systems like engineered yeast or bacteria.

Chemical Synthesis and Derivatization Strategies for Podolactone B and Its Analogues

Total Synthesis Approaches to the Podolactone B Skeleton

The total synthesis of the complex this compound framework has necessitated the development of innovative and efficient synthetic methodologies. These strategies often revolve around the stereocontrolled formation of the fused ring system and the strategic functionalization of the A-ring.

Methodologies for Stereoselective Construction of the Fused Ring System

The construction of the tetracyclic core of podolactones, including the trans-fused AB ring system, is a significant challenge in their total synthesis. wur.nl Researchers have employed various strategies to achieve this, often involving multi-step sequences.

One notable approach involves a Mn(III)-mediated radical cyclization to construct a bicyclic skeleton, which is then transformed into the tetracyclic podolactone skeleton. acs.orgacs.org Another key transformation is the Pd(II)-mediated bislactonization of a conjugate diene intermediate, which efficiently forges the characteristic dilactone motif. acs.orgacs.orgresearchgate.net This latter reaction represents a powerful tool for constructing the fused ring system in a single step. psu.edu

Alternative strategies have also been explored. For instance, an acetal-initiated/vinylsilane-terminated polyene cyclization has been utilized to prepare a functionalized tricyclic intermediate en route to nagilactone F, a related podolactone. researchgate.net The stereoselective construction of the γ-lactone has also been achieved through methods like bromolactonization. researchgate.net Tandem Prins-type cyclizations have also emerged as a powerful method for the stereoselective construction of fused polycyclic ring systems, which could be applicable to the synthesis of the podolactone core. rsc.org

Strategies for A-Ring Functionalization

The functionalization of the A-ring of podolactones is crucial for modulating their biological activity. nih.gov Synthesizing A-ring-functionalized podolactones, such as those with a 3β-hydroxyl group, has been a significant focus of synthetic efforts. acs.org

A convenient route to A-ring-functionalized podolactones has been developed, enabling the synthesis of 3β-hydroxy derivatives. acs.orgacs.org This methodology expands the range of accessible podolactone types through chemical synthesis. acs.org The introduction of functional groups on the A-ring is often planned from the early stages of the synthesis, utilizing starting materials that already possess the desired functionality or can be easily converted to it. For example, the synthesis of 3β-hydroxynagilactone F has been reported, albeit in low yield. acs.org

Key Transformations and Reaction Cascades

Several key transformations and reaction cascades have been instrumental in the total synthesis of podolactones. As mentioned earlier, Mn(III)-mediated radical cyclizations and Pd(II)-mediated bislactonizations are pivotal steps in several synthetic routes. acs.orgacs.org

Other significant reactions include:

Morita-Baylis-Hillman reaction: This reaction has been employed to obtain key tricyclic lactone intermediates. researchgate.netresearchgate.net

Reformatsky-type reaction: An efficient catalytic Reformatsky-type reaction has been used in the synthesis of several norditerpenoid dilactones. researchgate.netresearchgate.net

Pauson-Khand reaction: A novel Pauson-Khand/deacyloxylation process has been developed for the stereoselective construction of the A-B-C ring system in related complex natural products. researchgate.net

Ring-closing metathesis: This powerful reaction has been utilized in the synthesis of other complex lactone-containing natural products. mdpi.com

These transformations, often employed in cascade sequences, allow for the rapid assembly of molecular complexity from simpler starting materials.

Semi-Synthesis and Structural Modification of Natural this compound

Semi-synthesis, starting from readily available natural products, provides an alternative and often more practical approach to generate a diverse range of this compound analogues. researchgate.netpsu.edu This strategy allows for the exploration of structure-activity relationships by systematically modifying the natural scaffold.

Site-Specific Derivatization and Functional Group Interconversions

The presence of various functional groups in the podolactone skeleton offers multiple "handles" for chemical modification. researchgate.net Site-specific derivatization allows for the targeted modification of specific positions on the molecule. For instance, the hydroxyl groups can be acylated to produce esters, which can alter the compound's lipophilicity and biological activity. clockss.org

Functional group interconversions are also a common strategy. For example, an alcohol can be oxidized to a ketone, or an alkene can be epoxidized. These transformations can lead to analogues with different electronic and steric properties. The development of methods for the site-specific derivatization of complex molecules is an active area of research. nih.govrsc.org

Synthesis of Chemically Modified this compound Analogues

Starting from natural podolactones or advanced synthetic intermediates, a wide array of chemically modified analogues has been prepared. austinpublishinggroup.com For example, a series of derivatives related to podocarpic acid, a biosynthetic precursor to some podolactones, has been synthesized to explore their fungistatic properties. austinpublishinggroup.com These modifications include the introduction of substituents on the aromatic C-ring and halogens at C-6. austinpublishinggroup.com

The synthesis of hybrid compounds, where the podolactone core is coupled with other molecular fragments, has also been explored. This approach aims to combine the biological activities of both parent molecules or to create novel compounds with unique properties. The use of click chemistry, such as the 1,3-dipolar cycloaddition, has facilitated the creation of such hybrid structures. mdpi.com The generation of diverse libraries of podolactone analogues through semi-synthesis is a powerful tool for drug discovery and for probing the molecular mechanisms of their biological actions. austinpublishinggroup.com

Development of Diverse this compound Derivative Libraries

The intricate architecture and significant biological activities of podolactones have spurred considerable interest in the synthesis of their analogues. austinpublishinggroup.comresearchgate.net The generation of derivative libraries from complex natural products like this compound is a key strategy for exploring structure-activity relationships (SAR) and identifying new compounds with improved properties. nih.gov This endeavor often moves beyond the synthesis of a single target to the creation of a multitude of related structures. The development of such libraries can be broadly approached through two main strategies: the introduction of diverse functional groups onto the existing scaffold (appendage diversity) and the more fundamental alteration of the core ring system to create novel scaffolds. mdpi.com

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting material or intermediate. mdpi.comcam.ac.uk Rather than focusing on a single synthetic target, DOS seeks to explore a wider range of chemical space. rsc.org This approach is particularly valuable for natural product analogues, as it allows for systematic modification of the parent structure to probe the impact of various functionalities on biological activity. nih.gov

For a molecule with the complexity of this compound, a DOS approach would involve the targeted modification of its various functional groups and positions. Drawing parallels from the successful diversification of podocarpic acid, a biosynthetic precursor to podolactones, several strategies can be envisioned. austinpublishinggroup.com Podocarpic acid has been systematically modified to create libraries for biological screening, demonstrating the feasibility of applying similar transformations to the podolactone core. austinpublishinggroup.com

Key diversification strategies applicable to the this compound scaffold include:

Modification of the Aromatic C-Ring: The aromatic ring in the podolactone core is a prime target for functionalization. Electrophilic substitution reactions can introduce a variety of groups, such as nitro or halogen substituents, which can in turn serve as handles for further chemistry like cross-coupling reactions.

Halogenation at Various Positions: The introduction of halogens at specific sites on the scaffold can significantly modulate the electronic and steric properties of the molecule. For instance, halogenation at positions like C-6 has been explored in related diterpenoid lactones. austinpublishinggroup.com

Modification of the Butenolide Moiety: The α,β-unsaturated lactone (butenolide) is a characteristic feature of many podolactones and is crucial for their bioactivity. Modifications such as Michael additions or cycloadditions could be employed to introduce diversity at this site.

Derivatization of Hydroxyl Groups: this compound and its analogues often possess hydroxyl groups that can be readily derivatized through esterification or etherification with a wide range of building blocks, introducing significant appendage diversity.

The table below illustrates potential modifications to the this compound scaffold using a diversity-oriented approach, inspired by strategies applied to related natural products. austinpublishinggroup.com

| Modification Site | Reaction Type | Potential Reagents/Building Blocks | Resulting Functionality |

| C-13 (Aromatic Ring) | Nitration | HNO₃/H₂SO₄ | Nitro group (-NO₂) |

| C-13 (Aromatic Ring) | Halogenation | Br₂, NBS, or NCS | Bromo (-Br) or Chloro (-Cl) |

| C-6 | Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| C-17 (Hydroxymethyl) | Esterification | Acyl chlorides, Carboxylic acids | Ester linkages (-OCOR) |

| C-17 (Hydroxymethyl) | Etherification | Alkyl halides | Ether linkages (-OR) |

| Butenolide Ring | Michael Addition | Thiols, Amines | Thioether or Amino adducts |

This table presents a representative, not exhaustive, list of possible derivatizations based on established chemical principles and findings from related systems.

Beyond appending functional groups, a more advanced strategy involves altering the fundamental polycyclic framework of this compound to generate entirely new molecular scaffolds. This concept, often referred to as scaffold hopping or skeletal diversification, aims to access novel regions of chemical space while retaining some of the key pharmacophoric features of the original natural product. nih.govnih.gov Such profound structural changes can lead to compounds with completely new biological profiles.

Strategies for generating novel scaffolds from the this compound core could include:

Ring Expansion/Contraction: Chemical rearrangements can be employed to alter the size of the rings within the polycyclic system. For example, reactions that expand the six-membered rings to seven-membered or larger rings could be explored. A general strategy for diversifying complex natural products involves sequential C-H oxidation followed by ring expansion, which could be applicable here. nih.gov

Ring-Closing Metathesis (RCM) and other Cyclizations: By introducing new reactive handles onto the this compound structure, subsequent cyclization reactions can be used to form new rings, leading to novel, more complex polycyclic systems.

Scaffold Rearrangement: Acid- or base-catalyzed rearrangements could induce significant changes in the connectivity of the core structure, leading to skeletally distinct isomers.

Lactone Ring Opening and Recyclization: The γ-lactone and δ-lactone rings are key features. Opening one or both of these rings and recyclizing them in a different manner could lead to novel heterocyclic systems fused to the diterpenoid core.

The following table outlines conceptual strategies for generating novel scaffolds from the this compound core.

| Strategy | Description | Potential Outcome | Relevant Chemical Methods |

| Skeletal Rearrangement | Inducing a Wagner-Meerwein type rearrangement or other carbocation-mediated shifts. | Altered ring fusion and connectivity, creating a new isomer of the core skeleton. | Treatment with strong acids (e.g., Lewis or Brønsted acids). |

| Ring Expansion | Insertion of an atom (e.g., carbon or nitrogen) into one of the existing rings. | Formation of medium-sized rings (7- or 8-membered) within the scaffold. | Diazomethane insertion, Beckmann rearrangement. |

| Scaffold Fragmentation and Reassembly | Cleavage of specific bonds followed by the formation of new connections. | Creation of entirely new ring systems not present in the original natural product. | Oxidative cleavage, followed by intramolecular cyclizations. |

| Heterocycle Replacement | Replacing one of the carbocyclic rings with a heterocyclic ring system. | A novel core with altered polarity and hydrogen bonding potential. | Ring-opening followed by cyclization with heteroatom-containing reagents. |

This table presents conceptual approaches for scaffold diversification, which would require significant synthetic development for practical implementation.

Advanced Computational and Theoretical Studies of Podolactone B

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR Modeling

Development of Predictive Models for Biological Activities

The potential of Podolactone B as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, has been a significant focus of computational research. Predictive models, such as molecular docking and molecular dynamics simulations, are utilized to assess its binding affinity and interaction patterns with the target enzyme.

Findings: These computational analyses suggest that this compound exhibits good binding affinity to human acetylcholinesterase, indicating its potential to act as an inhibitor researchgate.netdergipark.org.trresearchgate.netresearchgate.net. This positions this compound as a promising lead compound for further investigation into its efficacy for conditions like Alzheimer's disease.

Contextual Relevance of QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) approaches are widely recognized for their ability to develop predictive models by correlating chemical structures with biological activities mdpi.comarxiv.orgnih.govnih.govecetoc.orgnih.govfrontiersin.org. These methods expedite the drug discovery process by enabling the screening of large chemical libraries and identifying compounds with desired biological effects arxiv.orgnih.gov. While specific QSAR models for this compound were not detailed in the reviewed literature, the principles of these techniques underpin the predictive power of docking and dynamics studies.

Identification of Pharmacophore Features and Molecular Descriptors

Understanding the specific structural features and physicochemical properties of this compound that contribute to its biological activity is crucial for rational drug design. This involves the identification of pharmacophore features and the calculation of molecular descriptors.

Pharmacophore Modeling: A pharmacophore is defined as the three-dimensional arrangement of molecular features essential for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions researchgate.netmdpi.complos.org. While specific pharmacophore models generated directly from this compound were not extensively detailed, the docking studies implicitly analyze how its structural attributes interact with the AChE active site. Hydrogen bonding, for instance, has been identified as a key interaction stabilizing the complex between this compound and the target receptor dergipark.org.trresearchgate.net.

Molecular Descriptors: Molecular descriptors are numerical values that represent the structural and physicochemical properties of a molecule mdpi.comresearchgate.net. These can include constitutional descriptors (e.g., molecular formula, molecular weight), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges, HOMO/LUMO energies) mdpi.comresearchgate.net. These descriptors are fundamental inputs for QSAR modeling and help in understanding structure-activity relationships.

Table 2: Key Molecular Descriptors and Pharmacophore Features in Computational Drug Discovery

| Descriptor/Feature Type | Description | Relevance in Drug Discovery |

| Molecular Descriptors | ||

| Molecular Weight (MW) | Mass of the molecule. | Influences diffusion, solubility, and membrane permeability. Part of Lipinski's Rule of Five. |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity (fat-solubility). | Affects absorption, distribution, and membrane crossing. Part of Lipinski's Rule of Five. |

| Hydrogen Bond Donor (HBD) | Atoms capable of donating a hydrogen bond (e.g., O-H, N-H). | Crucial for molecular recognition and binding to biological targets. Part of Lipinski's Rule of Five. |

| Hydrogen Bond Acceptor (HBA) | Atoms capable of accepting a hydrogen bond (e.g., O, N with lone pairs). | Crucial for molecular recognition and binding to biological targets. Part of Lipinski's Rule of Five. |

| Topological Descriptors | Based on the graph representation of the molecule (e.g., connectivity indices, bond counts). | Capture structural complexity and connectivity. Used in QSAR modeling. |

| Electronic Descriptors | Related to electron distribution (e.g., partial charges, HOMO/LUMO energies). | Influence reactivity and intermolecular interactions. Used in QSAR modeling. |

| Pharmacophore Features | ||

| Hydrogen Bond Acceptor (A) | A site that can accept a hydrogen bond. | Essential for specific interactions with protein active sites. |

| Hydrogen Bond Donor (D) | A site that can donate a hydrogen bond. | Essential for specific interactions with protein active sites. |

| Aromatic Ring (R) | A cyclic, planar, conjugated system with specific electronic properties. | Involved in pi-pi stacking and hydrophobic interactions. |

| Hydrophobic (H) | Non-polar regions that interact favorably with non-polar environments. | Drives binding through van der Waals forces and exclusion of water. |

| Positively Ionizable Group | Functional groups that can carry a positive charge at physiological pH. | Important for electrostatic interactions with negatively charged residues. |

| Negatively Ionizable Group | Functional groups that can carry a negative charge at physiological pH. | Important for electrostatic interactions with positively charged residues. |

In Silico ADMET Prediction for Preclinical Compound Prioritization

A critical aspect of preclinical drug development is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET profiling helps prioritize compounds by identifying potential pharmacokinetic liabilities or toxicities early in the process. Significant failure in drug development is often attributed to unfavorable ADMET properties researchgate.netfrontiersin.orgmdpi.com.

Methodology: Tools such as pkCSM and SwissADME are commonly employed for in silico ADMET prediction and drug-likeness assessment dergipark.org.trmdpi.comresearchgate.netnih.gov. These platforms utilize various algorithms to predict a range of properties, including human intestinal absorption, blood-brain barrier permeability, metabolic stability, and compliance with established drug-likeness rules like Lipinski's Rule of Five.

Findings for this compound:

Absorption: In silico studies indicate that this compound exhibits a human intestinal absorption rate of 59.77% dergipark.org.tr.

Drug-likeness: this compound has demonstrated positive drug-likeness, suggesting its potential as a viable drug candidate dergipark.org.tr. Furthermore, it has been found to be compliant with Lipinski's Rule of Five, a set of guidelines commonly used to assess the oral bioavailability of small molecules dergipark.org.trmdpi.commdpi.comresearchgate.netnih.gov.

Significance: The in silico prediction of these properties is vital for preclinical compound prioritization, as it allows researchers to identify molecules with a higher probability of success in later stages of development by avoiding compounds with predicted poor pharmacokinetic profiles or toxicity concerns.

Table 1: Predicted ADMET and Drug-likeness Properties of this compound

| Property | Predicted Value | Tool Used | Reference |

| Human Intestinal Absorption | 59.77% | pkCSM / SwissADME | dergipark.org.tr |

| Drug-likeness | Positive | pkCSM / SwissADME | dergipark.org.tr |

| Lipinski's Rule of Five | Compliant | pkCSM / SwissADME | dergipark.org.tr |

List of Compounds Mentioned:

this compound

Galantamine

Biological Activities and Mechanistic Insights of Podolactone B Non Clinical Investigations

Antitumor and Anticancer Activity Mechanisms

The anticancer potential of podolactones, including Podolactone B, has been a subject of research for decades. nih.gov The mechanisms underlying these activities are multifaceted and involve several key cellular processes. A comprehensive analysis suggests that the anticancer activity of structurally related compounds stems from three primary actions: inhibiting cell proliferation while inducing apoptosis and cell cycle disruption, blocking the transition of epithelial cells to mesenchymal cells to curb migration and invasion, and modulating immune checkpoints. nih.govresearchgate.net

Inhibition of Cell Proliferation and Growth Arrest

This compound and its related compounds have demonstrated the ability to inhibit the growth of various cancer cell lines in laboratory settings. nih.govscispace.com For instance, the structurally similar compounds inumakilactone B and podolactone E have shown potent growth inhibition against different cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the 1–5 µM range. nih.gov While specific data for this compound's IC50 values across a wide range of cell lines is not detailed in the provided search results, the activity of these related compounds suggests a similar potential for inhibiting cell proliferation. This inhibition of proliferation is a crucial first step in controlling tumor growth. nih.gov

Induction of Apoptosis and Cell Cycle Perturbation

A key aspect of the antitumor activity of podolactone-related compounds is their ability to induce apoptosis, or programmed cell death, and to interfere with the normal progression of the cell cycle. nih.govresearchgate.net The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the elimination of cancer cells. nih.govbdbiosciences.com Research on related compounds has shown that they can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. scispace.com This is often coupled with the induction of apoptosis, a process where the cell undergoes self-destruction in a controlled manner. bdbiosciences.comnih.gov The interplay between cell cycle regulation and apoptosis is a critical area of cancer research, with many proteins known to control both processes. nih.gov

Blockade of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells, which are typically stationary and adhere to one another, acquire mesenchymal (connective tissue-like) characteristics, including migratory and invasive properties. scielo.orgoatext.com This transition is a critical step in cancer metastasis, allowing tumor cells to break away from the primary tumor and spread to other parts of the body. scielo.orgmdpi.com Podolactones have been shown to block this transition, thereby inhibiting the migration and invasion of cancer cells. nih.govresearchgate.netscispace.com By preventing EMT, these compounds can potentially limit the spread of cancer.

Modulation of Immune Checkpoints (e.g., PD-L1)

Immune checkpoints are molecules on immune cells or cancer cells that regulate the immune response. frontiersin.orgwikipedia.org Cancer cells can exploit these checkpoints to evade destruction by the immune system. One such checkpoint is the interaction between programmed cell death protein 1 (PD-1) on T cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells. frontiersin.orgmdpi.com This interaction suppresses the T-cell's ability to attack the cancer cell. wikipedia.orgmdpi.com Some studies have indicated that podolactone-related compounds can modulate the expression of PD-L1 on cancer cells. nih.govresearchgate.netscispace.com For example, the related compound Nag-E has been found to increase PD-L1 expression on lung cancer cells. nih.gov This modulation of immune checkpoints represents a potential indirect mechanism of antitumor activity.

Downregulation of Signaling Pathways (e.g., Raf/MEK/ERK, AP-1, JNK/c-Jun)

Cellular signaling pathways are complex networks that control fundamental cellular processes like growth, proliferation, and survival. aging-us.comoncotarget.com The Raf/MEK/ERK pathway is a critical signaling cascade that is often hyperactivated in cancer, leading to uncontrolled cell growth. mdpi.comnih.gov Research on related compounds has implicated the blockade of the AP-1 pathway, which is activated by the JNK/c-Jun axis, as a key molecular effector in their antitumor activity. nih.govresearchgate.net The transcription factor AP-1 (activator protein 1) is a crucial regulator of gene expression involved in proliferation and is a central element in the mechanism of action of these compounds. nih.gov By downregulating these key signaling pathways, this compound and its analogs can disrupt the molecular machinery that drives cancer progression.

Anti-inflammatory Properties and Modulatory Effects of this compound (Non-Clinical Investigations)

While direct experimental studies focusing exclusively on the anti-inflammatory properties of this compound are limited, research on closely related norditerpenoid lactones isolated from Podocarpus species provides significant insights into its potential activities. These compounds are known to modulate key inflammatory pathways and mediators. researchgate.net

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory effects of podolactone-type compounds are largely attributed to their ability to suppress the production of inflammatory mediators. This is achieved by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade. researchgate.net The overexpression of iNOS and COX-2 leads to excessive production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. mdpi.combioline.org.br

Studies on related diterpenoids have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net This inhibitory action is linked to the downregulation of the expression of iNOS and COX-2 proteins and their corresponding messenger RNAs (mRNAs). researchgate.netnih.gov

The underlying mechanism for this inhibition often involves the suppression of critical signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammatory gene expression. plos.orgfrontiersin.org In an activated state, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Research on compounds structurally similar to this compound demonstrates that they can prevent the degradation of the inhibitory protein IκB-α and block the nuclear translocation of NF-κB subunits (p50 and p65). nih.gov This action effectively halts the inflammatory signaling cascade. medchemexpress.com The inhibition of the phosphorylation of MAPK family members (ERK, JNK, and p38) has also been identified as a mechanism by which these compounds exert their anti-inflammatory effects. plos.orgmedchemexpress.com

In addition to NO and prostaglandins, podolactone-related compounds have been shown to reduce the secretion of pro-inflammatory cytokines, including TNF-α and IL-6, further highlighting their potential as modulators of the inflammatory response. nih.govfrontiersin.orgscielo.br

Antimicrobial, Antifungal, and Anti-parasitic Efficacy

This compound and its structural analogs have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. researchgate.net

Activity Against Bacterial Pathogens

The class of norditerpene dilactones, to which this compound belongs, has been reported to possess antibacterial properties. researchgate.net For instance, a related compound exhibited antibacterial activity against Bacillus subtilis with a reported Minimum Inhibitory Concentration (MIC) value of 2 µg/ml. semanticscholar.org Other studies on various sesquiterpenoids and diterpenoids have shown a wide range of MIC values against both Gram-positive and Gram-negative bacteria, sometimes comparable to conventional antibiotics like chloramphenicol. nih.govmdpi.com The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. peerj.com While specific MIC data for this compound against a wide panel of bacteria is not extensively documented in the available literature, its presence has been identified in plant extracts known for their antimicrobial properties. uqtr.ca

Fungistatic and Fungicidal Effects (e.g., against Botrytis cinerea)

This compound has been identified as a potential antifungal agent, particularly against the plant pathogenic fungus Botrytis cinerea. researchgate.net This fungus is the causative agent of gray mold disease, which results in significant economic losses in a wide variety of crops. researchgate.net In silico molecular docking studies have singled out this compound as a promising candidate for a biofungicide. researchgate.net These computational analyses predict that this compound can effectively bind to and inhibit key fungal enzymes. researchgate.net

The antifungal activity of related compounds has been confirmed in in vitro experiments, where they have been shown to inhibit the mycelial growth and spore germination of B. cinerea and other fungi. frontiersin.orgscielo.org.mx The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of antifungal compounds. frontiersin.org

Anti-Cryptosporidium and Anti-Toxoplasma Activities

Structurally related norditerpene lactones have shown remarkable efficacy against apicomplexan parasites, which are responsible for significant human diseases. researchgate.net Specifically, oidiolactones A and B, which share the core tetracyclic skeleton with this compound, have demonstrated potent activity against Cryptosporidium parvum and Toxoplasma gondii. researchgate.net

Cryptosporidium is a major cause of severe diarrheal disease, particularly in immunocompromised individuals and young children, with limited effective treatments available. nih.govnih.gov In in vitro assays, oidiolactone B exhibited a half-maximal effective concentration (EC50) of 240 nM against intracellular C. parvum. researchgate.net Oidiolactone A was also highly effective, killing 80% of the parasites within eight hours of treatment and reducing C. parvum infection by 70% in a mouse model. researchgate.net

Both oidiolactones also inhibited the related parasite Toxoplasma gondii, the causative agent of toxoplasmosis. researchgate.net Toxoplasmosis is a widespread parasitic infection that can cause severe illness in immunocompromised individuals and in congenital cases. frontiersin.orgmdpi.com The potent activity of these closely related compounds suggests that this compound may hold similar therapeutic potential against these challenging parasitic infections.

| Compound | Parasite | Activity Metric (EC50) | Reference |

|---|---|---|---|

| Oidiolactone B | Cryptosporidium parvum | 240 nM | researchgate.net |

| Oidiolactone A | Cryptosporidium parvum | 530 nM | researchgate.net |

| Oidiolactone A & B | Toxoplasma gondii | Inhibitory Activity Noted | researchgate.net |

Inhibition of Microbial Virulence Factors (e.g., pectin (B1162225) methyl esterase)

The efficacy of antimicrobial agents can be enhanced by their ability to inhibit microbial virulence factors. These factors are molecules produced by pathogens that enable them to colonize a host and cause disease. nih.gov An important virulence factor in plant pathogenic fungi like Botrytis cinerea is the enzyme pectin methyl esterase (PME). researchgate.net PMEs break down pectin, a major component of the plant cell wall, facilitating fungal invasion. imrpress.com

In silico studies have specifically identified this compound as a potential inhibitor of PME from B. cinerea. researchgate.net By binding to this enzyme, this compound could disrupt the fungus's ability to degrade the host's cell wall, thereby limiting the progression of the infection. researchgate.net The inhibition of such enzymes represents a targeted strategy for controlling pathogenic microbes. imrpress.com

Insecticidal Activity and Ecological Interactions

This compound, a norditerpene dilactone found in Podocarpus species, has demonstrated notable insecticidal properties. researchgate.net These compounds are part of the plant's natural defense mechanism against insect herbivores. researchgate.netwpmucdn.com The insecticidal activity of podolactones, including this compound, contributes to the resistance of Podocarpus species to insect attack. researchgate.net The mechanism of action is believed to involve the disruption of essential physiological processes in insects.

The ecological significance of this compound's insecticidal activity lies in its role in plant-herbivore interactions. By deterring or killing insect pests, these compounds help ensure the survival and reproductive success of the plant. researchgate.netwpmucdn.com This chemical defense is a key component of the ecological strategy of Podocarpus species, allowing them to thrive in environments with significant insect pressure.

In a broader context, plant-derived compounds like this compound are studied for their potential as natural insecticides. researchgate.net Their specific modes of action and ecological roles continue to be areas of active research, with the goal of developing new and more sustainable pest management strategies.

Plant Growth Regulatory Effects (e.g., Inhibition of Cell Expansion and Division)

This compound is recognized as a potent plant growth inhibitor, affecting fundamental cellular processes such as cell expansion and mitosis. researchgate.net These effects are characteristic of a class of compounds known as norditerpene dilactones, which have been isolated from various Podocarpus species. researchgate.netresearchgate.net The growth inhibitory properties of podolactones suggest they may function as allelopathic agents, influencing the growth of competing plants in their vicinity. researchgate.net

Research has shown that podolactones can interfere with the action of growth-promoting hormones like gibberellins. researchgate.net For instance, Podolactone A, a closely related compound, has been observed to counteract the effects of gibberellic acid in bioassays. researchgate.net This antagonism suggests that podolactones may regulate plant growth by modulating the signaling pathways of key developmental hormones.

The inhibitory effects of these compounds are not limited to a single process. They have been shown to affect various aspects of plant development, including:

Inhibition of coleoptile growth researchgate.net

Reduction in the number of mature spikelets researchgate.net

Inhibition of α-amylase induction in germinating seeds researchgate.net

Reduction of chlorophyll (B73375) formation researchgate.net

These multifaceted inhibitory actions highlight the significant role of podolactones as regulators of plant growth and development. researchgate.netnih.gov

Neuroprotective Potential and Cholinergic System Modulation

Recent computational studies have explored the potential of this compound as a neuroprotective agent, specifically focusing on its ability to inhibit acetylcholinesterase (AChE). dergipark.org.trresearchgate.net AChE is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. researchgate.net Inhibition of this enzyme is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. dergipark.org.trnih.govnih.gov

In silico molecular docking simulations have been employed to investigate the binding affinity of this compound to human acetylcholinesterase. dergipark.org.tr These studies predict that this compound can fit into the active site of the AChE enzyme, forming interactions that could inhibit its activity. dergipark.org.trresearchgate.net The binding is facilitated by interactions with key amino acid residues within the enzyme's active site. researchgate.net

The theoretical binding affinity of this compound has been compared to that of known AChE inhibitors, such as galantamine. dergipark.org.tr The results of these computational models suggest that this compound has a favorable binding energy, indicating its potential as an effective inhibitor. dergipark.org.tr Molecular dynamics simulations further support the stability of the this compound-AChE complex. dergipark.org.tr

It is important to note that these findings are based on computational models and require experimental validation to confirm the AChE inhibitory activity of this compound and its potential neuroprotective effects. dergipark.org.trnih.gov

Antioxidant and Anti-atherosclerotic Activities

Norditerpene bilactones, the class of compounds to which this compound belongs, have been reported to possess both antioxidant and anti-atherosclerotic properties. researchgate.net While direct studies on this compound are limited, the general activities of this chemical class suggest its potential in these areas.

Antioxidant activity is crucial in combating oxidative stress, a condition implicated in the development of various chronic diseases, including atherosclerosis. nih.govnih.gov Natural compounds with antioxidant properties can help neutralize harmful free radicals in the body. phcogj.com

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaque in the arteries. nih.gov Anti-atherosclerotic agents can work through various mechanisms, including lowering lipid levels, reducing inflammation, and preventing oxidative damage. jppres.combiomolther.org The reported anti-atherosclerotic activity of norditerpene bilactones suggests that compounds like this compound may contribute to the prevention or mitigation of this disease. researchgate.net

Further research is needed to specifically evaluate the antioxidant and anti-atherosclerotic efficacy of this compound and to elucidate the underlying mechanisms of action.

Other Reported Biological Activities (e.g., Anti-tyrosinase, Anti-mutagenic)

In addition to the activities mentioned above, the broader class of norditerpene bilactones, which includes this compound, has been associated with other biological effects, such as anti-tyrosinase and anti-mutagenic activities. researchgate.net

Anti-tyrosinase Activity: Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin color. phcogj.comnih.gov Inhibitors of this enzyme are of interest for their potential use in cosmetic and dermatological applications to address hyperpigmentation. phcogj.comnih.gov The reported anti-tyrosinase activity of norditerpene bilactones suggests a potential role for this compound in this area. researchgate.net

Anti-mutagenic Activity: Mutagens are chemical or physical agents that can cause changes in the DNA of a cell, potentially leading to cancer. Anti-mutagenic compounds can counteract the effects of mutagens, offering a protective effect. umma.ac.keresearchgate.net Studies on extracts from Podocarpus species have demonstrated anti-mutagenic effects against certain mutagens. umma.ac.keresearchgate.net This suggests that constituent compounds like this compound may contribute to this protective activity. researchgate.net

These reported activities for the norditerpene bilactone class highlight the diverse biological potential of this compound and warrant further investigation to confirm and characterize these effects specifically for this compound. researchgate.net

Structure Activity Relationship Sar Studies of Podolactone B and Its Analogues

Identification of Key Structural Moieties Essential for Specific Biological Activities

The biological activities of podolactones and nagilactones are intrinsically linked to their complex molecular structures. Specific moieties within these compounds have been identified as critical for their observed effects.

Anticancer and Cytotoxic Activities: Several nagilactones, notably Nagilactones C, E, and F, have demonstrated potent anticancer activities against various cancer cell lines and tumor models d-nb.inforesearchgate.net. Their mechanisms involve inhibiting cell proliferation, inducing cell cycle perturbations, and promoting apoptosis d-nb.inforesearchgate.net. Studies on nagilactones have shown that the presence of hydroxyl groups, such as at the C-2 and C-3 positions in Nagilactone E derivatives, contributes to cytotoxicity. Conversely, glycosylation at hydroxyl positions, such as the 16-OH of Nagilactone E derivatives, leads to a complete loss of activity, indicating that the free hydroxyl group is essential for this specific activity nih.gov. Nagilactones A, B, C, D, and G have shown activity against ovarian cancer cell lines, with Nagilactone D being particularly potent, while Nagilactone K was found to be inactive xml-data.org. Podolactone E and inumakilactone B have also shown comparable potency in inhibiting cancer cell growth in vitro xml-data.org.

Acetylcholinesterase (AChE) Inhibition: Podolactone B has been investigated for its potential as an acetylcholinesterase inhibitor, a target relevant for Alzheimer's disease therapy researchgate.netdergipark.org.tr. Molecular docking studies suggest that this compound possesses a strong binding affinity for the AChE active site, driven by favorable van der Waals and solvation energies researchgate.netdergipark.org.tr.

Insecticidal and Feeding Deterrent Activities: Certain nagilactones, including Nagilactones C, D, and F, exhibit insecticidal and feeding deterrent properties, suggesting that specific structural features confer these activities d-nb.infoxml-data.org.

Plant Growth Regulation: Nagilactones also function as plant growth inhibitors and anti-herbivory substances, highlighting their role in plant defense and development d-nb.infoxml-data.org.

The classification of these compounds into types A, B, and C, based on the nature of the conjugated lactone system in the B-C ring moiety—specifically, Type A with an α-pyrone [8(14),9(11)-dienolide] unit, Type B with a 7α,8α-epoxy-9(11)-enolide structure, and Type C with a 7(8),9(11)-dienolide structure—is fundamental to their structural identity and biological activity researchgate.netd-nb.infoxml-data.orgresearchgate.net.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of pharmaceutical compounds, including natural products like podolactones and nagilactones. The three-dimensional arrangement of atoms within a molecule can significantly influence its interaction with biological targets, thereby affecting its potency, selectivity, metabolism, and toxicity ijpsjournal.comnih.govresearchgate.netslideshare.netntu.edu.sg. Living systems are chiral, meaning that enantiomers (non-superimposable mirror images of a molecule) can exhibit distinct pharmacological profiles ijpsjournal.comnih.govresearchgate.netslideshare.netntu.edu.sg.

For example, in other drug classes, one enantiomer might be significantly more active than the other, or they may possess entirely different activities or toxicities ijpsjournal.comnih.govntu.edu.sg. The revision of structures, such as the determination of the β-configuration for the hydroxy group at C-2 in 3-deoxy-2β-hydroxynagilactone E, underscores the importance of precise stereochemical assignment for understanding activity researchgate.net. While specific studies detailing the stereochemical impact on this compound's activity are emerging, the general principle dictates that variations in stereochemistry at chiral centers within the podolactone or nagilactone framework can lead to differential biological efficacy. The identification of compounds like "2-epinagilactone B" researchgate.net further suggests that stereochemical variations are explored in the context of SAR studies.

Elucidation of Functional Group Contributions to Pharmacological Profiles

Functional groups are the fundamental units that dictate a molecule's chemical properties, reactivity, and ultimately its pharmacological profile ashp.orgebsco.comlibretexts.org. In the context of podolactones and nagilactones, several functional groups and structural features are critical:

Conjugated Lactone System: The specific arrangement of double bonds and the lactone carbonyl within the B-C ring moiety defines the compound's classification (Type A, B, or C) and is a key determinant of biological activity researchgate.netd-nb.infoxml-data.orgresearchgate.net. For instance, the α-pyrone unit in Type A compounds or the epoxy-enolide structure in Type B compounds represent distinct functional arrangements that influence their interactions.

Hydroxyl Groups: As observed in the Nagilactone E series, hydroxyl groups at specific positions (e.g., C-2, C-3) can be essential for cytotoxic activity nih.gov. However, the conjugation of these hydroxyl groups, such as through glycosylation, can abolish activity, indicating a crucial role for the free hydroxyl in mediating certain pharmacological effects nih.gov.

Sulfur Incorporation: The presence of sulfur in derivatives like Podolactones C and D suggests that heteroatom substitution can also modify the pharmacological properties of these diterpenoids researchgate.netresearchgate.net.

Table 1: Cytotoxic Activity of Selected Nagilactones Against Ovarian Cancer Cell Lines

| Compound | IC50 (μM) against A2780/HEY |

| Nagilactone K | >10 |

| Nagilactone A | 2-10 |

| Nagilactone B | 2-10 |

| Nagilactone C | 2-10 |

| Nagilactone D | 2-10 (most potent) |

| Nagilactone G | 2-10 |

*Data adapted from xml-data.org.

Comparative SAR Analysis Across the Podolactone and Nagilactone Subfamilies

Podolactones and nagilactones are closely related structural classes, sharing a common diterpenoid lactone framework and often isolated from the same plant genera researchgate.netresearchgate.netd-nb.inforesearchgate.netresearchgate.netresearchgate.net. This structural kinship facilitates comparative SAR analyses, revealing both shared and distinct contributions of structural features to their biological activities.

Both subfamilies are classified into types A, B, and C based on the conjugation within the B-C ring system researchgate.netd-nb.infoxml-data.orgresearchgate.net. This common classification highlights that the core structural scaffold and the specific arrangement of unsaturation and lactone functionalities are critical across both groups. For instance, potent anticancer activities are reported for specific compounds from both families, such as Nagilactones C, E, and F d-nb.inforesearchgate.net, and in vitro studies showed that Podolactone E and inumakilactone B were equally effective in inhibiting cancer cell growth xml-data.org. Furthermore, several nagilactones (A, B, C, D, G) demonstrate cytotoxic effects, with Nagilactone D being particularly potent, whereas Nagilactone K is inactive xml-data.org.

While nagilactones are widely studied for their anticancer and cytotoxic properties, this compound has emerged as a compound of interest for its potential acetylcholinesterase inhibitory activity researchgate.netdergipark.org.tr. The mechanistic insights gained from studying nagilactones, such as their effects on cell proliferation, cell cycle, and apoptosis, provide a valuable foundation for understanding the broader biological potential of related podolactones d-nb.inforesearchgate.net. The presence of sulfur in certain podolactones, such as Podolactones C and D, distinguishes them from many nagilactones and may confer unique pharmacological properties researchgate.netresearchgate.net.

Table 2: Binding Energy Components of this compound with Human Acetylcholinesterase (AChE)

| Interaction | Galantamine (kJ/mol) | This compound (kJ/mol) |

| Van der Waals energy | -188.506 ± 12.680 | -189.790 ± 12.663 |

| Electrostatic energy | -25.165 ± 13.050 | -16.794 ± 8.176 |

| Polar solvation energy | 94.358 ± 19.019 | 57.465 ± 12.973 |

| Binding energy | -137.027 ± 9.907 | -166.479 ± 13.332 |

*Data adapted from researchgate.netdergipark.org.tr. Values represent calculated binding free energies and their components.

Compound List

this compound

Nagilactone A

Nagilactone B

Nagilactone C

Nagilactone D

Nagilactone E

Nagilactone F

Nagilactone G

Nagilactone K

Nagilactone L

Nagilactone N3

2-epinagilactone B

Podolactone C

Podolactone D

Inumakilactone B

Oidiolactone A

Oidiolactones A-D

LL-Z1271α

LL-Z1271γ

CJ-14,445

Preclinical Pharmacokinetic and Pharmacodynamic Research of Podolactone B Analogues

In Vitro and In Silico Permeability and Absorption Assessments

Preclinical assessments of a compound's permeability and absorption are critical for predicting its oral bioavailability and efficacy. For Podolactone B, these properties have been primarily evaluated using in silico computational methods, which provide initial insights into its drug-likeness and potential for absorption across biological membranes.

In Silico Physicochemical Properties and Drug-Likeness: In silico analyses, employing tools such as SwissADME, have indicated that this compound possesses favorable physicochemical characteristics for potential drug development researchgate.netdergipark.org.tr. The compound adheres to established rules for drug-likeness, including Lipinski's rule of five and Veber's rule researchgate.netdergipark.org.tr. Specifically, this compound exhibits a lipophilicity (LogP) of -0.45, which is within an acceptable range for oral availability. Its molecular weight, number of hydrogen bond donors (≤10), and hydrogen bond acceptors (≤5) also fall within the recommended parameters for oral absorption. The topological polar surface area (TPSA) and the number of rotatable bonds are also considered to be within ranges conducive to oral bioavailability researchgate.net. These in silico predictions suggest that this compound demonstrates positive drug-likeness, marking it as a potentially promising candidate for further investigation researchgate.netdergipark.org.tr.

In Silico Permeability and Human Intestinal Absorption (HIA): Further in silico evaluations using the pkCSM tool have predicted the human intestinal absorption (HIA) of this compound. These studies indicated an HIA rate of 59.77% researchgate.netdergipark.org.tr. While this suggests a moderate level of intestinal absorption, it was also noted that an elevated TPSA value might contribute to reduced membrane permeability dergipark.org.trresearchgate.net. The Caco-2 cell line is a widely recognized in vitro model for predicting human intestinal permeability due to its correlation with in vivo absorption medtechbcn.commedtechbcn.comeurofinsdiscovery.comevotec.com. Although Caco-2 cell permeability was listed as an assessed parameter in the in silico ADMET evaluation of this compound, specific in vitro experimental data for this compound were not detailed in the provided search results researchgate.netdergipark.org.tr.

Table 1: In Silico Physicochemical Properties of this compound

| Property | Value | Notes |

| Lipophilicity (LogP) | -0.45 | Within acceptable range for oral availability. |

| Molecular Weight | N/A | Within acceptable range (<500). |

| Hydrogen Bond Donors | N/A | Within acceptable range (≤10). |

| Hydrogen Bond Acceptors | N/A | Within acceptable range (≤5). |

| Rotatable Bonds | N/A | Within acceptable range for oral availability. |

| TPSA | N/A | Within acceptable range for oral availability; elevated TPSA may reduce permeability. |

| Drug-likeness | Positive | Adheres to Lipinski's and Veber's rules. |

Note: Specific numerical values for Molecular Weight, Hydrogen Bond Donors/Acceptors, Rotatable Bonds, and TPSA were not explicitly stated in the provided snippets but were indicated as being within acceptable ranges for oral bioavailability researchgate.net.

Distribution Profile Analysis in Preclinical Models

Understanding how a compound distributes within the body, including its ability to cross critical biological barriers like the blood-brain barrier (BBB), is essential for predicting its therapeutic potential and target engagement.

Blood-Brain Barrier (BBB) Permeability: In silico predictions suggest that this compound has the potential to cross the blood-brain barrier (BBB). An in silico logBB value greater than -1 indicates this capability, which is further supported by the compound's adherence to Veber's rule concerning TPSA (<140) dergipark.org.tr. The BBB is a highly selective interface that protects the central nervous system by regulating the passage of substances from the bloodstream wikipedia.orgnih.govmdpi.com. Its structure, comprised of endothelial cells, astrocytes, and pericytes, allows for the passage of hydrophobic molecules and small non-polar molecules via passive diffusion wikipedia.org. While the assessment of BBB permeability was part of the broader in silico ADMET evaluation for this compound, specific quantitative data from in vivo preclinical models were not detailed in the provided search results researchgate.netdergipark.org.tr.

Metabolic Pathways and Biotransformation Studies

Biotransformation, primarily occurring in the liver and small intestine, involves the chemical alteration of compounds by enzymes to facilitate their elimination nih.gov. Key enzyme systems involved include cytochrome P450 (CYP) dergipark.org.trnih.govuomus.edu.iq.

CYP Enzyme Interactions: Studies have investigated the potential for this compound to interact with major cytochrome P450 enzymes. In silico assessments indicated that this compound did not inhibit the CYP2C9 and CYP3A4 isoforms dergipark.org.tr. This finding suggests that this compound is unlikely to significantly impact the metabolism and clearance of drugs that are substrates for these specific CYP enzymes, potentially reducing the risk of certain drug-drug interactions dergipark.org.tr. However, detailed information regarding the specific metabolic pathways this compound undergoes, such as which CYP enzymes are involved in its own biotransformation or the nature of its metabolites, was not explicitly provided in the search results.

Table 2: In Silico ADMET Properties of this compound (Metabolism & Excretion Related)

| Property | Value | Notes |

| Human Intestinal Absorption (HIA) | 59.77% | Predicted absorption rate. Lower absorption may be linked to elevated TPSA. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | > -1 | Predicted to cross the BBB. Adheres to TPSA value Veber rule (<140). |

| CYP2C9 Inhibition | No | This compound did not inhibit CYP2C9. |

| CYP3A4 Inhibition | No | This compound did not inhibit CYP3A4. |

| OCT2 Substrate | Unlikely | Did not exhibit drug-drug interactions that would decrease renal clearance of an OCT2 substrate. |

| Liver Toxicity | None | Predicted to demonstrate no liver toxicity. |

Excretion Mechanisms and Elimination Kinetics

The elimination of a compound from the body is a critical pharmacokinetic process, primarily mediated by the kidneys and liver youtube.comnih.govmsdmanuals.com.

Renal Excretion and Elimination Kinetics: The kidneys are the principal organs responsible for excreting water-soluble substances through filtration, secretion, and reabsorption msdmanuals.com. This compound was assessed for its potential interaction with the organic cation transporter 2 (OCT2), a key renal transporter. The compound did not show interactions that would reduce the renal clearance of OCT2 substrates, suggesting it is unlikely to be an OCT2 substrate itself dergipark.org.tr. While the results of renal total clearance calculations were mentioned as being available in a table within the source material, specific numerical data for this compound's clearance or half-life were not detailed in the provided snippets dergipark.org.tr. Generally, drug elimination follows first-order kinetics, where the rate of elimination is proportional to the drug concentration, or zero-order kinetics, where a constant amount is eliminated over time nih.govunil.chnih.gov. However, the specific kinetic model for this compound's elimination has not been detailed in the available information.

Compound Name List:

this compound

Biotechnological Approaches for Podolactone B Production

Microbial Fermentation and Biotransformation Techniques

Microbial systems, including bacteria and fungi, are powerful tools for producing complex chemicals due to their rapid growth rates and amenability to genetic manipulation. medcraveonline.com The application of microbial biotechnology to Podolactone B can be approached in two main ways: de novo biosynthesis through fermentation or the modification of precursors via biotransformation.

Biotransformation leverages the diverse enzymatic machinery of microorganisms to perform specific, often stereo- and regioselective, chemical modifications on a supplied substrate. nih.goveolss.net This is particularly useful for steps that are challenging to achieve through conventional chemistry. researchgate.net While the direct microbial production of this compound is still an emerging area, research on related natural products demonstrates the potential of this approach. Microorganisms can be used to hydroxylate, oxidize, or otherwise functionalize diterpenoid precursors, converting them into more complex, higher-value compounds. nih.govresearchgate.net For example, various fungal species are known to perform specific hydroxylations on steroid and terpenoid skeletons, reactions that are critical in the biosynthesis of podolactones. researchgate.netresearchgate.net The recognition of microbial biotransformation as a viable manufacturing tool in the chemical and pharmaceutical industries is growing. nih.gov

Table 1: Examples of Microbial Biotransformation on Terpenoid and Steroid Precursors This table illustrates the types of reactions microorganisms can perform on complex molecules, analogous to the steps required for podolactone biosynthesis.

Plant Cell Culture and In Vitro Cultivation for Enhanced Production

Plant cell and tissue culture techniques provide a renewable and controlled platform for producing secondary metabolites, independent of geographical and seasonal constraints. nih.gov The initiation and cultivation of plant cells in vitro have become routine procedures. openagrar.de These cultures, grown in sterile nutrient media, can be scaled up in bioreactors to produce bioactive compounds on a commercial level. mdpi.com

For this compound, establishing cell suspension or hairy root cultures of Podocarpus species is a key strategy. A significant advantage of these in vitro systems is the ability to enhance the production of desired metabolites through elicitation. mdpi.com Elicitors are signaling molecules (either biotic or abiotic) that trigger defense responses in plant cells, often leading to a significant increase in the synthesis of secondary metabolites. Common elicitors include methyl jasmonate and salicylic (B10762653) acid. mdpi.com Furthermore, optimizing culture conditions such as the composition of the nutrient media, pH, light, and temperature is crucial for maximizing cell growth and product yield. openagrar.denih.gov

Table 2: Strategies for Enhancing Secondary Metabolite Production in Plant Cell Cultures

Genetic Engineering Strategies for Biosynthetic Pathway Optimization

Metabolic and genetic engineering offer powerful tools to overcome rate-limiting steps and redirect cellular resources toward the production of a target molecule like this compound. nih.gov These strategies can be applied in both microbial hosts and plant cell cultures to optimize the biosynthetic pathway. scienceopen.com

A primary goal of metabolic engineering is to increase the flux of precursors toward the desired product. researchgate.net This can be achieved through several key strategies:

Overexpression of Key Enzymes: Identifying and overexpressing the genes that code for rate-limiting enzymes in the this compound biosynthetic pathway can significantly boost production. This includes enzymes early in the general terpenoid pathway, such as those in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, as well as specific downstream enzymes like terpene synthases and cytochrome P450s. nih.gov

Downregulation of Competing Pathways: Cellular precursors are often shared among multiple biosynthetic pathways. By using gene-editing technologies like CRISPR/Cas, it is possible to block or reduce the activity of competing pathways, thereby channeling more precursors into the this compound pathway. researchgate.net

Pathway Refactoring and Heterologous Expression: The entire biosynthetic pathway for this compound can be transferred from the native plant into a more manageable host organism, such as yeast or E. coli. scienceopen.complos.org This allows for greater control and optimization of each step in the pathway, decoupled from the complex regulatory networks of the original plant. scienceopen.com Multi-omics approaches, integrating genomics, transcriptomics, and metabolomics, are crucial for identifying all the necessary genes for such a reconstruction. maxapress.com

Table 3: Potential Genetic Engineering Strategies for Enhanced Diterpenoid Production

Future Research Directions and Translational Perspectives

Advanced Mechanistic Studies and Target Validation

A thorough understanding of the molecular mechanisms underlying the biological effects of Podolactone B is crucial for its development as a therapeutic agent. While initial studies have provided some insights, further in-depth investigations are required to elucidate its precise mechanism of action and validate its molecular targets.

Key Research Areas:

Target Identification and Validation: Advanced molecular docking and simulation studies can provide valuable insights into the potential protein targets of this compound. plos.org For instance, in silico molecular docking has been employed to investigate the binding of this compound to human acetylcholinesterase, suggesting a potential role as an inhibitor of this enzyme. researchgate.net Such computational predictions, however, must be followed by rigorous experimental validation. plos.org Techniques such as chemical proteomics, affinity chromatography, and genetic methods can be utilized to identify and confirm the direct binding partners of this compound within the cell. nih.gov The genetic approach, involving targeted gene disruption or replacement, is considered a definitive method for target validation. nih.gov

Elucidation of Signaling Pathways: Once potential targets are identified, downstream signaling pathways affected by this compound need to be comprehensively investigated. Techniques like transcriptomics, proteomics, and phosphoproteomics can reveal global changes in gene and protein expression, as well as post-translational modifications, induced by the compound. This will help in constructing a detailed picture of the signaling cascades modulated by this compound.

Understanding the Mode of Action: Distinguishing between different modes of action, such as competitive, non-competitive, or allosteric inhibition of an enzyme, is critical. For example, studies on β-lapachone, another natural product, revealed that it inhibits topoisomerase I through a mechanism distinct from that of camptothecin, highlighting the importance of detailed mechanistic studies. nih.gov Similar investigations are needed for this compound to understand its unique inhibitory profile. The interaction of this compound with its target(s) should be characterized biophysically using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine binding affinities and kinetics.

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Efficacy

While this compound itself exhibits interesting biological activities, the synthesis of novel derivatives offers the opportunity to improve its potency, selectivity, and pharmacokinetic properties. A systematic approach to designing and synthesizing next-generation this compound analogs is a critical step towards developing clinically viable drug candidates.

Strategies for Derivative Design and Synthesis:

Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the relationship between the chemical structure of this compound and its biological activity is fundamental. nih.gov This involves synthesizing a library of derivatives with systematic modifications to different parts of the molecule, such as the lactone ring, the side chains, and various functional groups. The biological activities of these derivatives can then be evaluated to identify key structural features responsible for their effects. researchgate.net

Hybrid Compound Design: The concept of creating hybrid molecules by combining the pharmacophore of this compound with other known bioactive scaffolds is a promising strategy. nih.gov This approach can lead to compounds with dual or synergistic modes of action, potentially enhancing therapeutic efficacy and overcoming drug resistance. nih.gov

Computational and In Silico Modeling: Molecular modeling and docking studies can be instrumental in the rational design of new derivatives. nih.govresearchgate.net By simulating the binding of virtual compounds to the target protein, researchers can prioritize the synthesis of derivatives with predicted high affinity and selectivity. nih.gov

Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes is crucial for the production of a diverse range of this compound derivatives. mdpi.comrsc.org This may involve exploring new catalytic methods, stereoselective reactions, and protecting group strategies to access novel chemical space.

Table 1: Key Considerations in the Design of this compound Derivatives

| Design Strategy | Objective | Methodological Approach | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key pharmacophoric features | Synthesis and biological evaluation of a focused library of analogs | Enhanced potency and selectivity |

| Hybrid Molecule Synthesis | Introduce novel mechanisms of action | Coupling of this compound with other bioactive moieties | Synergistic therapeutic effects and circumvention of resistance |

| In Silico Screening and Docking | Prioritize synthetic targets | Computational modeling of ligand-protein interactions | Increased efficiency in lead discovery |

Development of Novel Analytical Methodologies for this compound in Complex Matrices

The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological and environmental samples is essential for preclinical and clinical studies. cdc.gov The development of robust analytical methods is a prerequisite for pharmacokinetic, pharmacodynamic, and toxicological assessments.

Key Areas for Method Development:

High-Sensitivity Quantification in Biological Fluids: Developing methods for the precise measurement of this compound concentrations in plasma, urine, and tissues is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. researchgate.net

Sample Preparation Techniques: The complexity of biological matrices often necessitates efficient sample preparation methods to remove interfering substances. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to isolate the analyte of interest.

Metabolite Identification: Characterizing the metabolic fate of this compound is crucial for a complete understanding of its biological activity and potential toxicity. LC-MS/MS is a powerful technique for the identification and structural elucidation of metabolites in biological samples. nih.gov

Validation of Analytical Methods: All newly developed analytical methods must be rigorously validated according to established guidelines to ensure their accuracy, precision, linearity, and robustness. researchgate.netresearchgate.net

Table 2: Analytical Techniques for this compound Analysis

| Analytical Technique | Application | Advantages | Considerations |

|---|---|---|---|

| HPLC-UV | Quantification in pharmaceutical formulations | Readily available, cost-effective | Lower sensitivity compared to MS |

| LC-MS/MS | Quantification in biological matrices, metabolite identification | High sensitivity and selectivity | Higher instrumentation cost |

| Capillary Electrophoresis | Separation and quantification | High separation efficiency, low sample consumption | Lower loading capacity |

Exploration of Emerging Biological Activities and Therapeutic Applications

While initial research may have focused on a specific biological activity of this compound, it is important to explore its potential in other therapeutic areas. A broad-based screening approach can uncover novel biological effects and expand the potential applications of this natural product.

Potential New Therapeutic Areas:

Neuroprotective Effects: Preliminary in silico studies have suggested that this compound may act as an acetylcholinesterase inhibitor, indicating its potential in the treatment of neurodegenerative diseases like Alzheimer's disease. researchgate.net Further preclinical studies using relevant cell and animal models are warranted to validate these findings.